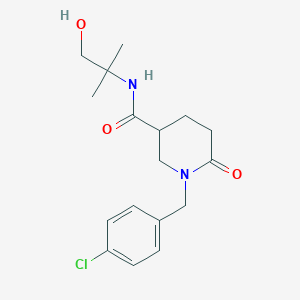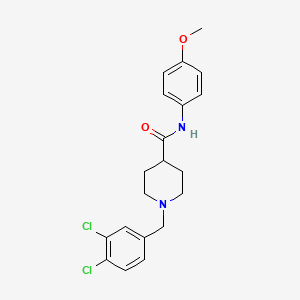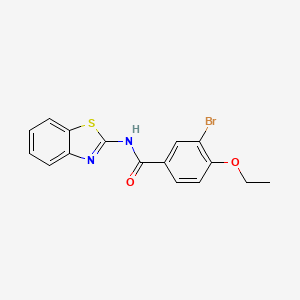![molecular formula C19H23NO2 B6030742 4-Benzyl-2-[(3-methoxyphenyl)methyl]morpholine](/img/structure/B6030742.png)
4-Benzyl-2-[(3-methoxyphenyl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-2-[(3-methoxyphenyl)methyl]morpholine is a complex organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-[(3-methoxyphenyl)methyl]morpholine typically involves multiple steps, including the formation of the morpholine ring and the introduction of the benzyl and methoxyphenylmethyl groups. One common method involves the reaction of morpholine with benzyl chloride and 3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-2-[(3-methoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl and methoxyphenylmethyl groups can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Applications De Recherche Scientifique
4-Benzyl-2-[(3-methoxyphenyl)methyl]morpholine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Researchers study the compound’s potential biological activities, such as its effects on enzymes and receptors.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as potential drug candidates for various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Benzyl-2-[(3-methoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylmorpholine: Similar structure but lacks the methoxyphenylmethyl group.
2-[(3-Methoxyphenyl)methyl]morpholine: Similar structure but lacks the benzyl group.
4-Benzyl-2-methylmorpholine: Similar structure but has a methyl group instead of the methoxyphenylmethyl group.
Uniqueness
4-Benzyl-2-[(3-methoxyphenyl)methyl]morpholine is unique due to the presence of both the benzyl and methoxyphenylmethyl groups
Propriétés
IUPAC Name |
4-benzyl-2-[(3-methoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-21-18-9-5-8-17(12-18)13-19-15-20(10-11-22-19)14-16-6-3-2-4-7-16/h2-9,12,19H,10-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVUHQVIGZXASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-2-piperidinone](/img/structure/B6030672.png)
![Oxalic acid;1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B6030673.png)
![2-{[4-(ADAMANTAN-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOIC ACID](/img/structure/B6030675.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6030688.png)
![N-ethyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6030689.png)
![N-(tert-butyl)-4-{5-[(2-methylbenzoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B6030696.png)

![1-[3-(methylthio)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6030704.png)
![3,4-dimethoxybenzaldehyde [5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6030712.png)

![N,N-dimethyl-5-[1-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B6030731.png)

![2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]phenol](/img/structure/B6030767.png)
